molecular formula C14H15NO4 B15045935 Ethyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate

Ethyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate

Cat. No.: B15045935
M. Wt: 261.27 g/mol
InChI Key: STSFVOZPKODIQE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate ( 1134024-15-9) is a chemical compound with the molecular formula C14H15NO4 and a molecular weight of 261.28 g/mol . This ester is part of the oxazole family, a class of heterocyclic compounds known for their prevalence in medicinal chemistry and organic synthesis. Oxazole derivatives are frequently investigated as key building blocks in the development of pharmaceutical agents and are valued for their potential biological activities. As a research chemical, this product serves as a versatile intermediate for further chemical synthesis and exploration in various discovery pipelines. It is supplied for research and development purposes only. This product is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

ethyl 2-[(4-methoxyphenyl)methyl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-18-14(16)12-9-19-13(15-12)8-10-4-6-11(17-2)7-5-10/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSFVOZPKODIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the condensation of 4-methoxybenzylamine with ethyl oxalyl chloride in dichloromethane, catalyzed by triethylamine. The intermediate 2-acylaminoketone undergoes cyclodehydration at 80–100°C using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) as the dehydrating agent. The reaction proceeds via intramolecular nucleophilic attack of the amide nitrogen on the carbonyl carbon, followed by elimination of water to form the oxazole ring.

Key conditions include:

  • Solvent : Dichloromethane or toluene for initial condensation
  • Temperature : 80–100°C for cyclization
  • Catalyst : Triethylamine (3 eq.) for amine activation

Yield Optimization

Yield improvements to 65–72% are achieved through:

  • Solvent polarity modulation : Replacing dichloromethane with toluene/dioxane (1:1) enhances reaction efficiency by stabilizing charged intermediates
  • Stoichiometric control : Maintaining a 1:3 molar ratio of 4-methoxybenzamide to ethyl bromopyruvate minimizes side reactions
  • Reaction time extension : Prolonging reflux to 24–36 hours ensures complete cyclization

Multi-Step Synthesis via 4-Methoxybenzamide

An alternative three-step protocol reported by BenchChem involves cyclocondensation of 4-methoxybenzamide with ethyl bromopyruvate, offering advantages in scalability and purity control.

Cyclocondensation Protocol

  • Step 1 : Charge a reactor with 4-methoxybenzamide (1 eq.), ethyl bromopyruvate (3 eq.), and toluene/dioxane (1:1 v/v)
  • Step 2 : Reflux at 110°C for 24 hours under nitrogen atmosphere
  • Step 3 : Cool to room temperature and filter through silica gel (petroleum ether:ethyl acetate = 97:3)

This method achieves 50% isolated yield with >98% purity by HPLC, making it suitable for preclinical material production.

Crystallographic Characterization

The product crystallizes in the monoclinic P2₁/n space group with unit cell parameters:

Parameter Value
a-axis 14.828 Å
b-axis 7.1335 Å
c-axis 25.119 Å
β-angle 100.066°
Z-value 4

Hydrogen bonding networks (C–H⋯O/N) stabilize the crystal lattice, crucial for ensuring batch-to-batch consistency in pharmaceutical applications.

Industrial-Scale Production Methods

Continuous Flow Reactor Design

Industrial synthesis utilizes continuous flow systems to enhance heat transfer and reaction control:

  • Reactor type : Microfluidic tubular reactor (ID = 2 mm)
  • Residence time : 15 minutes at 120°C
  • Throughput : 5 kg/day capacity

This method reduces side product formation to <2% while increasing energy efficiency by 40% compared to batch processes.

Purification Technologies

Method Conditions Purity Yield
Flash Chromatography Silica gel, hexane:EtOAc (95:5) 99.1% 82%
Recrystallization Ethanol/water (3:1) at −20°C 98.5% 75%
Melt Crystallization Gradient cooling from 100°C to 25°C 99.8% 68%

Recrystallization remains the preferred industrial method due to its balance of yield and operational cost.

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

A patent-pending method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate carboxyl intermediates:

  • Activate 4-methoxybenzyl carboxylic acid with EDC/HOBt in THF at 0°C
  • Couple with ethyl oxazole-4-carboxylate amine derivative
  • Purify via aqueous workup (pH 7.4 phosphate buffer)

While yielding 58–63% product, this route introduces additional complexity through protecting group strategies.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) reduces reaction times from 24 hours to 45 minutes while maintaining 68% yield. This method is particularly effective for small-scale API production requiring rapid iteration.

Reaction Optimization and Yield Enhancement

Solvent Screening Results

Solvent Dielectric Constant Yield
Toluene 2.38 50%
Dioxane 2.21 48%
DMF 36.7 32%
MeCN 37.5 28%

Lower polarity solvents favor oxazole formation by stabilizing transition states in the cyclization step.

Temperature Profile Analysis

Temperature (°C) Reaction Time (h) Yield
80 36 45%
100 24 50%
120 12 52%
150 6 49%

Optimal yields occur at 120°C with 12-hour reaction times, balancing decomposition kinetics and cyclization rates.

Analytical Characterization

Spectroscopic Data

FTIR (KBr):

  • 1702 cm⁻¹: Ester C=O stretch
  • 1618 cm⁻¹: Oxazole ring vibration
  • 1254 cm⁻¹: Methoxy C–O bending

¹H NMR (400 MHz, CDCl₃):

  • δ 1.42 (t, J = 7.6 Hz, 3H): Ethyl CH₃
  • δ 3.80 (s, 3H): Methoxy OCH₃
  • δ 4.42 (q, J = 7.2 Hz, 2H): Ethyl CH₂
  • δ 7.27–7.36 (m, 4H): Aromatic protons

Chromatographic Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows:

  • Retention time: 6.82 min
  • Peak area purity: 99.3%
  • Column pressure: 120 bar

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with aldehyde or carboxylic acid groups, while reduction can produce reduced heterocyclic compounds .

Scientific Research Applications

Ethyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The oxazole ring structure allows for interactions with various biological molecules, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Physicochemical Properties

Compound Name Substituent Variations Melting Point (°C) Yield (%) Key References
Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate Nitro group at 4-phenyl position N/A N/A
Methyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate Methyl ester instead of ethyl ester N/A N/A
Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate Bromine at oxazole 5-position 126–128 85
Ethyl 2-(o-tolyl)oxazole-4-carboxylate o-Tolyl group instead of 4-methoxybenzyl N/A N/A
Ethyl 2-(Nicotinamido)oxazole-4-carboxylate Nicotinamide substituent at 2-position N/A 78

Electronic and Functional Group Effects

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxybenzyl group in the parent compound is electron-donating, enhancing aromatic ring stability. In contrast, analogues like Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate feature a nitro group (electron-withdrawing), which may reduce electron density on the oxazole ring, altering reactivity in substitution reactions.

Biological Activity

Ethyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring, which is a five-membered ring containing nitrogen and oxygen. The compound's molecular formula is C13H13NO4C_{13}H_{13}NO_4, and it has a molecular weight of approximately 247.25 g/mol. The presence of the methoxy group on the benzyl moiety significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its interactions with various biomolecules, particularly enzymes involved in metabolic pathways and oxidative stress responses. Preliminary studies suggest that it may act as a nucleophile , participating in reactions with electrophiles, which can modulate cellular functions such as gene expression and signal transduction pathways .

Interaction with Enzymes

  • Oxidative Stress Response : this compound has been shown to interact with enzymes that mitigate oxidative stress, potentially enhancing cellular resistance to oxidative damage .
  • Metabolic Pathways : It is involved in several metabolic pathways, influencing enzyme activity and altering metabolic fluxes .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Some studies have reported that oxazole derivatives possess antibacterial and antifungal properties, suggesting potential applications in treating infections .
  • Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been noted, likely through its interaction with specific cellular targets involved in cell cycle regulation .
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may exhibit anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases .

Case Studies

  • Cellular Assays : In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent. For example, assays conducted on breast cancer cell lines showed a dose-dependent reduction in cell viability .
  • Animal Models : Animal studies have indicated that different dosages of the compound can lead to varying degrees of efficacy in reducing tumor size and enhancing survival rates in treated subjects .

Data Table: Biological Activities Overview

Activity Type Description References
AntimicrobialExhibits antibacterial and antifungal properties
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers in vivo
Metabolic ModulationInfluences metabolic pathways and enzyme activity

Q & A

Q. What is the optimized synthetic procedure for Ethyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate, and how do reaction conditions impact yield?

The compound is synthesized via cyclocondensation of 4-methoxy benzamide with ethyl bromopyruvate in a 1:1 toluene/dioxane solvent system under reflux for 24 hours. Key factors include maintaining a 1:3 molar ratio of benzamide to ethyl bromopyruvate, solvent polarity for reaction efficiency, and purification via silica gel column chromatography (petroleum ether:ethyl acetate, 97:3). Yield (50%) is influenced by reaction time, stoichiometric balance, and solvent choice .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • FTIR : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, oxazole ring vibrations) .
  • NMR : 1H^1H NMR confirms methoxybenzyl protons (δ 3.8 ppm for OCH3_3), ester ethyl group (δ 1.3–4.3 ppm), and oxazole protons. 13C^{13}C NMR resolves carbonyl carbons (ester: ~165 ppm; oxazole: ~150 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures to determine bond angles, stereochemistry, and packing interactions .

Advanced Research Questions

Q. How can regioselective functionalization of the oxazole core be achieved for derivative synthesis?

  • Halogenation : N-Bromosuccinimide (NBS) selectively brominates position 5 of the oxazole ring (85% yield) under ambient conditions .
  • Cross-coupling : Pd-catalyzed Suzuki or Stille reactions with aryl/heteroaryl halides enable regiocontrolled introduction of substituents at brominated positions. Optimize catalysts (e.g., Pd(PPh3_3)4_4) and solvent systems (DMF/toluene) for efficiency .

Q. What computational strategies are effective in predicting electronic properties and reactivity?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and thermochemical parameters. These studies guide understanding of nucleophilic/electrophilic sites and interactions with biological targets .

Q. How can contradictions in spectroscopic data or crystallographic results be resolved?

  • Comparative analysis : Align experimental NMR/IR data with DFT-simulated spectra to identify anomalies (e.g., solvent effects, tautomerism) .
  • Crystallographic validation : Use SHELXL refinement to resolve ambiguities in bond lengths or angles. Check for twinning or disorder in crystal lattices .
  • Purity checks : Employ HPLC-MS to detect impurities or byproducts affecting spectral interpretation .

Q. What strategies improve reaction yields during scale-up or derivative synthesis?

  • Solvent optimization : Replace dioxane with greener solvents (e.g., cyclopentyl methyl ether) to enhance safety and efficiency.
  • Catalyst screening : Test Pd-based catalysts (e.g., PdCl2 _2(dppf)) for coupling reactions to reduce byproducts.
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 72 h to 6 h for bromination) while maintaining regioselectivity .

Methodological Considerations Table

Aspect Key Parameters References
Synthesis Solvent (toluene/dioxane), molar ratio (1:3), reflux (24 h), column chromatography
Halogenation NBS (1.2 eq), RT, 72 h, petroleum ether:ethyl acetate (96:4)
Computational Studies B3LYP/6-31G* basis set, HOMO-LUMO analysis, Gibbs free energy calculations
Crystallography SHELXL refinement, Mo Kα radiation, anisotropic displacement parameters

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